![molecular formula C14H22O8 B2954062 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid CAS No. 2377031-89-3](/img/structure/B2954062.png)
4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid is an intriguing organic compound characterized by its complex structure and unique properties. The compound's extended name highlights its diverse functional groups, making it of particular interest in various scientific disciplines. This article delves into the details of this compound, exploring its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid typically involves multiple steps. The process may include esterification, acylation, and etherification reactions. Starting materials such as 4-oxobutanoic acid and 2-methylpropan-2-ol are commonly used. The reaction conditions often require controlled temperatures, the presence of catalysts like sulfuric acid, and anhydrous environments to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound necessitates a streamlined process to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions. Optimization of parameters such as reactant concentrations, temperature, and reaction time is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Each reaction type influences the compound's structure and functionality differently.
Common Reagents and Conditions: Oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide. Reduction reactions could utilize reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions may occur under acidic or basic conditions, with common reagents including hydrochloric acid and sodium hydroxide.
Major Products: The major products formed from these reactions vary based on the reaction type. For instance, oxidation might yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of functional groups, altering the compound's chemical identity.
Scientific Research Applications
4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid has wide-ranging applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it can be used to study cellular processes and metabolic pathways. In medicine, its derivatives may have potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industrially, the compound might be used in the production of specialized polymers or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that mediate its biological effects. The pathways involved often depend on the compound's functional groups, which can interact with various biomolecules, influencing processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid include other esters and ethers with analogous functional groups. Examples might be 4-oxobutanoic acid derivatives or compounds containing 2-methylpropan-2-yl ester moieties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds. This compound's complexity and versatility make it a subject of ongoing research and interest in the scientific community.
Properties
IUPAC Name |
4-[2-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-14(2,3)22-13(19)7-6-12(18)21-9-8-20-11(17)5-4-10(15)16/h4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKOUXLYQXEFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
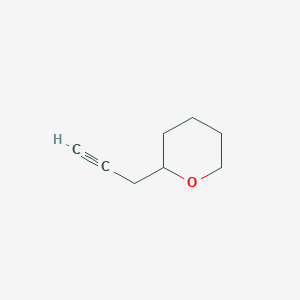
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2953980.png)
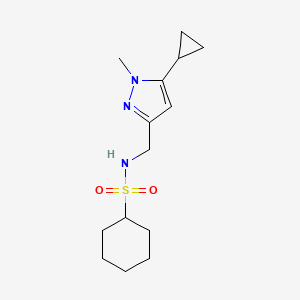
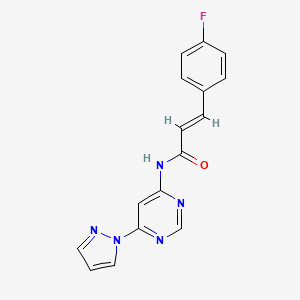

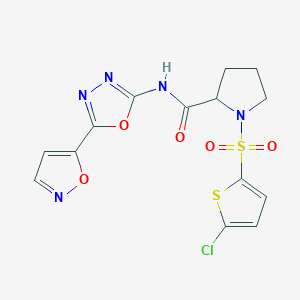
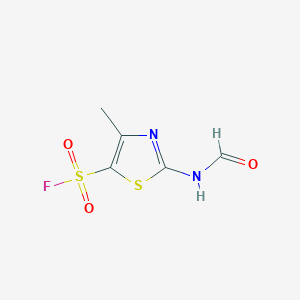
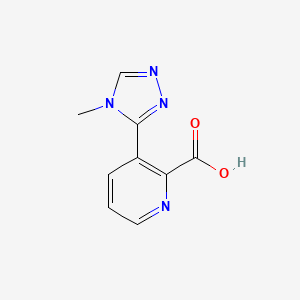
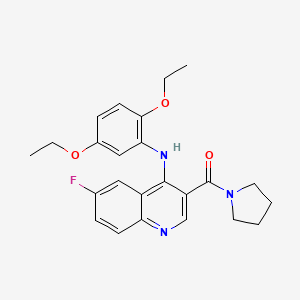
![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2953994.png)
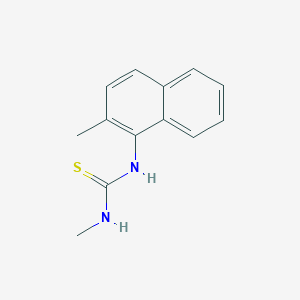
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)
![5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine](/img/structure/B2954001.png)
